molecular formula C10H20N2O B1400848 1-(Oxan-4-yl)piperidin-3-amine CAS No. 1249443-94-4

1-(Oxan-4-yl)piperidin-3-amine

Cat. No.: B1400848
CAS No.: 1249443-94-4
M. Wt: 184.28 g/mol
InChI Key: ZXABPZZKMDBJGY-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)piperidin-3-amine is a piperidine derivative featuring an oxane (tetrahydropyran) ring substituent at the piperidin-4-position and an amine group at the piperidin-3-position. Its molecular formula is C₁₀H₁₉N₂O, with a molecular weight of 183.27 g/mol (calculated from the oxalate salt data in ).

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXABPZZKMDBJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)piperidin-3-amine typically involves the reaction of piperidine derivatives with tetrahydropyran intermediates. One common method includes the reductive amination of 4-piperidone with tetrahydro-2H-pyran-4-ylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Research and Application Insights

  • This compound : Primarily used as an intermediate in synthesizing complex molecules like navacaprant, a kappa-opioid receptor antagonist under clinical investigation .
  • Pyrimidine Derivatives : Explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety .

Biological Activity

1-(Oxan-4-yl)piperidin-3-amine, also known as 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine, is a compound that has garnered interest in medicinal chemistry due to its biological activity, particularly as a selective antagonist of the kappa opioid receptor (KOR). This article provides a comprehensive overview of its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications.

This compound primarily functions as a selective antagonist at the KOR. The KOR is implicated in various physiological processes, including pain perception and mood regulation. By antagonizing this receptor, the compound can potentially alleviate symptoms related to pain and mood disorders.

Key Points:

  • Target : Kappa Opioid Receptor (KOR)
  • Mode of Action : Selective antagonist
  • Biochemical Pathways : Influences pathways related to pain and mood regulation

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is absorbed effectively and distributed throughout the body, allowing it to reach its target sites. Studies indicate that it may be metabolized by cytochrome P450 enzymes, which could lead to the formation of active metabolites that further influence its biological effects.

This compound interacts with various enzymes and proteins. For instance, it has been shown to modulate the activity of acid phosphatase, an enzyme involved in dephosphorylation processes critical for cellular signaling.

Cellular Effects

The compound affects several cellular processes:

  • Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.
  • Stability : Its stability under laboratory conditions influences its long-term effects on cells.

In laboratory settings, the effects vary over time; thus, understanding its degradation profile is essential for predicting its efficacy in therapeutic applications.

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the biological effects of this compound:

  • Lower Doses : May provide beneficial effects such as pain relief with minimal side effects.
  • Higher Doses : Could lead to adverse reactions or diminished efficacy due to receptor desensitization.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated selective antagonism at KOR with potential applications in pain management.
Investigated metabolic pathways and interactions with specific enzymes, emphasizing its role in biochemical reactions.
Analyzed structural modifications leading to enhanced binding affinities for therapeutic targets.

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic avenues:

  • Pain Management : As a KOR antagonist, it may serve as an alternative treatment for chronic pain conditions.
  • Mood Disorders : Its influence on mood regulation could make it a candidate for treating depression or anxiety disorders.
  • Drug Development : Ongoing research aims to develop derivatives with improved efficacy and reduced side effects based on this compound's structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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